N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
Description
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Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2/c1-15-12-16(2)20-19(13-15)29-22(24-20)26(11-10-25-9-5-8-23-25)21(27)17-6-4-7-18(14-17)28-3/h4-9,12-14H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLZZECZBABINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC(=CC=C4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a pyrazole moiety, a benzothiazole group, and a methylthio-substituted benzamide. The exploration of its biological activity encompasses antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula: C₁₈H₁₈N₄OS
- Molecular Weight: 358.43 g/mol
- CAS Number: 1171351-16-8
The compound's synthesis typically involves nucleophilic substitution reactions and cyclization processes, which enhance its biological efficacy by allowing for structural modifications.
Antimicrobial Activity
Research indicates that derivatives of the pyrazole scaffold exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound shows promising activity against various bacterial strains and fungi.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective |
The compound's mechanism of action may involve disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown inhibitory effects on cell proliferation and induction of apoptosis in cancerous cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 20.3 |
Studies suggest that the compound may exert its anticancer effects through the inhibition of tubulin polymerization, a critical process for mitosis in cancer cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been reported to possess anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways.
- Receptor Binding: Molecular docking studies indicate strong binding affinities to targets associated with cancer progression.
- Cell Cycle Arrest: It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
Several studies have explored the biological activity of similar compounds within the same chemical class:
- Study on Pyrazole Derivatives: A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity Research: Another investigation found that structural modifications on pyrazole-containing compounds could enhance their antitumor efficacy by altering their interaction with tubulin .
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of the benzothiazole and pyrazole structures enhances efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the structural diversity of the compound allows for modifications that can enhance its efficacy against specific biological targets, making it a promising candidate for further development in antimicrobial therapies .
2. Anticancer Activity
The compound has shown potential in inhibiting various cancer cell lines. Studies have demonstrated that derivatives of pyrazoles can induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. The activation of caspase pathways leads to mitochondrial dysfunction and cell death .
Synthesis Methodologies
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves several key steps:
- Formation of Pyrazole Moiety : Utilizing nucleophilic substitution reactions where the nitrogen in the pyrazole acts as a nucleophile.
- Benzothiazole Group Introduction : Employing cyclization reactions to form the benzothiazole structure.
- Final Coupling Reaction : The final product is obtained through amide formation between the synthesized intermediates.
The synthesis often utilizes solvents like ethanol or dioxane under reflux conditions, with catalysts employed to enhance yields .
Case Studies
Several studies have documented the biological activity of this compound:
- A study published in Advances in Basic and Applied Sciences highlighted its significant anti-inflammatory properties alongside antimicrobial effects, demonstrating its potential as a dual-action therapeutic agent .
- Another investigation focused on its anticancer properties, revealing mechanisms by which the compound induces apoptosis in various cancer cell lines, suggesting its utility in cancer therapy .
Chemical Reactions Analysis
Pyrazole Coupling
The 1H-pyrazol-1-yl group is likely introduced via:
-
Alkylation or nucleophilic substitution of a benzothiazole intermediate with a pyrazole-containing alkylating agent (e.g., ethyl bromide derivatives) .
-
Copper-catalyzed coupling (e.g., Ullmann-type reactions) for aryl-aryl bonds, though this is less common for pyrazole groups .
Example :
Reaction of benzothiazole derivatives with ethyl pyrazole derivatives in the presence of a base (e.g., triethylamine) .
Amide Bond Formation
The benzamide moiety is typically formed via:
-
Schotten-Baumann reaction or activated coupling agents (e.g., EDC/HOBt) between an amine and a carboxylic acid.
-
Direct amidation using chloroacetyl chloride or similar reagents under controlled conditions .
Example :
Reaction of a benzothiazole amine with 3-(methylthio)benzoic acid using EDC and HOBt.
Methylthio Substitution
The methylthio group is introduced via:
-
Direct substitution of a halogen (e.g., Cl, Br) using methylthiolate salts.
-
Sulfurization of a methyl group (less common).
Example :
Reaction of a chlorobenzamide with sodium methanethiolate in a polar aprotic solvent.
Table 1: Key Reagents for Benzothiazole Core Formation
Table 2: Pyrazole Coupling Conditions
| Method | Reagents | Conditions | Reference |
|---|---|---|---|
| Alkylation | Ethyl pyrazole derivatives, triethylamine | DMF, 80°C | |
| Ullmann coupling | CuI, amine ligand | High temperature, inert atmosphere |
Table 3: Amide Bond Formation
| Method | Reagents | Conditions | Reference |
|---|---|---|---|
| EDC/HOBt coupling | EDC, HOBt, DMF | 0°C → rt, 2–4 hours | |
| Schotten-Baumann reaction | NaOH, THF | Stirred at rt, 1 hour |
Research Findings and Challenges
-
Yield Optimization :
-
Purification :
-
Structural Variations :
-
Substitution patterns (e.g., 4,6-dimethyl groups) significantly influence reactivity and stability.
-
Methylthio groups may undergo oxidation, necessitating inert atmospheres during synthesis.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
